molecular formula C18H19FN2O5S B4569232 methyl 3-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate

methyl 3-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate

Cat. No.: B4569232
M. Wt: 394.4 g/mol
InChI Key: CUVYSBIZYCPNNZ-UHFFFAOYSA-N
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Description

Methyl 3-{[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate is a useful research compound. Its molecular formula is C18H19FN2O5S and its molecular weight is 394.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.09987105 g/mol and the complexity rating of the compound is 628. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Sensors

One notable application involves the development of highly sensitive and selective fluorescent sensors for metal ions. For instance, the synthesis of a related o-aminophenol-based fluorogenic chemosensor exhibits exceptional selectivity and sensitivity towards Al3+ ions. Such sensors are pivotal for detecting trace amounts of metal ions in various environmental and biological samples, highlighting their utility in environmental monitoring and biomedical diagnostics (Xingpei Ye et al., 2014).

Antifolate Thymidylate Synthase Inhibitors

In medicinal chemistry, modifications of the benzoyl ring in antifolate compounds, which share structural motifs with the mentioned compound, have shown potential as thymidylate synthase inhibitors. These findings underscore the role of such compounds in the development of new therapeutics, particularly in cancer treatment (P. Marsham et al., 1991).

Synthesis Methodologies

Advancements in synthesis methodologies also highlight the compound's relevance. For example, a catalyst- and solvent-free synthesis approach for benzamide derivatives, involving microwave-assisted Fries rearrangement, demonstrates the ongoing innovation in chemical synthesis techniques. Such methods contribute to the development of more efficient, environmentally friendly, and cost-effective chemical processes (R. Moreno-Fuquen et al., 2019).

Antimicrobial Agents

Furthermore, research into sulfone derivatives containing 1,3,4-oxadiazole moieties has unveiled significant antibacterial activities against rice bacterial leaf blight. These findings indicate the potential of such compounds in agricultural applications, offering new solutions for controlling plant diseases and enhancing crop protection (Li Shi et al., 2015).

Properties

IUPAC Name

methyl 3-[[2-(4-fluoro-N-methylsulfonylanilino)acetyl]amino]-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O5S/c1-12-15(18(23)26-2)5-4-6-16(12)20-17(22)11-21(27(3,24)25)14-9-7-13(19)8-10-14/h4-10H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVYSBIZYCPNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CN(C2=CC=C(C=C2)F)S(=O)(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.